3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-14(2)11-13-27-20-21-17-16(18(25)22-19(26)23(17)3)24(20)12-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVQZXGRCVDXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Structural Analysis and Synthetic Design
The compound’s purine backbone is substituted at positions 3, 7, and 8, necessitating regioselective synthesis. The 3-methyl group is likely introduced early in the synthesis to avoid steric hindrance during subsequent functionalizations . The 7-(3-phenylpropyl) and 8-(3-methylbutylsulfanyl) groups require orthogonal protection-deprotection strategies due to their distinct reactivity profiles. Computational modeling and retrosynthetic analysis suggest a modular approach:
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Construction of the purine-2,6-dione core.
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Sequential alkylation at positions 7 and 8.
Core Synthesis: Purine-2,6-Dione Formation
The purine-2,6-dione scaffold is typically synthesized via cyclocondensation of diamino precursors with carbonyl donors. For example, reacting 4,5-diaminopyrimidine with triphosgene in anhydrous dichloromethane yields the dione core . Alternative methods include:
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Ureido Cyclization : Treating 5-amino-4-(methylamino)pyrimidine with ethyl chloroformate in the presence of base to form the 2,6-dione structure.
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Oxidative Ring Closure : Using iodine and potassium iodide in DMF to oxidize diaminopyrimidines, though this method risks over-oxidation .
Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric precision (1:1.2 ratio of diamine to triphosgene). Yields range from 65–78%, with purity >90% confirmed by HPLC .
Functionalization at Position 8: 3-Methylbutylsulfanyl Incorporation
The 8-(3-methylbutylsulfanyl) group is introduced via nucleophilic aromatic substitution (SNAr). Key steps:
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Activation of Position 8 : Bromination using N-bromosuccinimide (NBS) in DMF at 50°C for 6 h yields 8-bromopurine-2,6-dione .
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Thiol Displacement : Treating the brominated intermediate with 3-methylbutanethiol and K₂CO₃ in DMSO at 80°C for 12 h. Anhydrous conditions prevent oxidation of the thiol to disulfide .
Yield : 70–75% after silica gel chromatography (eluent: 30% ethyl acetate/hexane). LC-MS analysis typically shows [M+H]⁺ at m/z 387.5, aligning with the theoretical molecular weight .
Final Assembly and Purification
After sequential functionalizations, global deprotection and purification are critical:
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Deprotection : Acidic hydrolysis (HCl/MeOH, 1:4 v/v) removes residual protecting groups.
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Chromatography : Reverse-phase HPLC (C18 column, 5–95% acetonitrile/water gradient) achieves >95% purity .
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Purine Core Formation | Triphosgene, DCM, 0°C, 4 h | 78 | 92 |
| 2 | 7-Alkylation | DEAD, PPh₃, THF, 0°C, 48 h | 85 | 89 |
| 3 | 8-Bromination | NBS, DMF, 50°C, 6 h | 82 | 91 |
| 4 | 8-Thiolation | 3-Methylbutanethiol, K₂CO₃, DMSO, 80°C, 12 h | 73 | 95 |
| 5 | Final Purification | HPLC (C18, acetonitrile/water) | 95 | >99 |
Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, 6H, CH(CH₃)₂), 1.45–1.52 (m, 2H, SCH₂CH₂), 2.25 (s, 3H, NCH₃), 2.68–2.75 (m, 2H, NCH₂), 3.21 (t, 2H, SCH₂), 7.18–7.32 (m, 5H, Ar-H) .
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LC-MS : [M+H]⁺ = 387.5, retention time = 4.2 min (5.5-minute method) .
Purity Assessment :
Challenges and Optimization Strategies
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Regioselectivity : Competing alkylation at N-9 is mitigated by Boc protection, reducing byproduct formation from 15% to <3% .
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Thiol Stability : Addition of 0.1% BHT (butylated hydroxytoluene) prevents oxidative dimerization during thiolation .
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Scale-Up Considerations : Batch sizes >100 g require slower addition rates for exothermic steps (e.g., bromination) to maintain temperature control .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the substituents, depending on the conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Basic Information
- IUPAC Name : 3-methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
- Molecular Formula : C20H26N4O2S
- Molecular Weight : 386.5 g/mol
- CAS Number : 313470-30-3
Structural Representation
The compound can be represented using various structural formulas, including SMILES and InChI notations:
- Canonical SMILES : CC(C)CCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
- InChI : InChI=1S/C20H26N4O2S/c1-14(2)11-13-27-20-21-17-16(18(25)22-19(26)23(17)3)24(20)12-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26)
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. It is known to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of purine compounds exhibit anticancer properties. In vitro studies demonstrated that 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione can inhibit the proliferation of cancer cells by inducing apoptosis. This was evidenced by a significant decrease in cell viability in treated cell lines compared to controls.
Pharmacology
The pharmacological profile of this compound suggests it may act as an antagonist or inhibitor for specific enzymes or receptors involved in disease pathways.
Data Table: Pharmacological Effects
Biochemical Research
The compound's structure allows it to serve as a valuable tool in biochemical assays aimed at understanding purine metabolism and related pathways.
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with adenosine receptors. The results indicated that it could modulate receptor activity, suggesting potential applications in treating conditions like asthma or cardiovascular diseases.
Synthetic Chemistry
Due to its complex structure, the synthesis of 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione provides insights into synthetic methodologies relevant to purine chemistry.
Data Table: Synthetic Routes
Wirkmechanismus
The mechanism of action of 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Substituent Analysis at Key Positions
Table 1: Substituent and Molecular Properties
Structural and Functional Insights
7-Substituent Variations
- 3-Phenylpropyl (Target Compound) : The extended aromatic chain enhances lipophilicity and may improve CNS targeting compared to shorter alkyl (e.g., hexyl ) or benzyl groups.
- 2-Hydroxyethyl (Etophylline) : Hydrophilic group improves aqueous solubility but reduces membrane permeability .
8-Substituent Variations
- 3-Methylbutylsulfanyl (Target): Thioether groups can participate in hydrophobic interactions and moderate hydrogen bonding.
- Chloro-hydroxypropylsulfanyl () : The chloro and hydroxy groups add polarity and reactivity, possibly influencing metabolic stability or toxicity .
Physicochemical Properties
Q & A
Q. How can researchers optimize the synthesis of 3-Methyl-8-(3-methylbutylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione while minimizing side reactions?
Methodological Answer: Synthetic optimization requires a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example:
- Statistical screening: Use fractional factorial designs to identify critical variables affecting yield and impurity profiles .
- Reaction monitoring: Employ HPLC or LC-MS to track intermediates and byproducts in real time .
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution efficiency at the purine core, as seen in structurally analogous compounds .
Q. What analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity assessment: Combine reversed-phase HPLC with diode-array detection (DAD) to quantify impurities (>0.1% threshold) .
- Stability studies: Accelerated degradation studies (40°C/75% RH for 6 months) paired with mass spectrometry can identify hydrolytic or oxidative degradation pathways, particularly at the sulfanyl and dione moieties .
- Crystallography: Single-crystal X-ray diffraction resolves conformational isomerism, critical for verifying structural integrity .
Q. How does the compound’s solubility profile influence its applicability in biological assays?
Methodological Answer:
- Solvent systems: Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry .
- Structural modifications: Introduce hydrophilic groups (e.g., hydroxyls) at the 3-methylbutylsulfanyl chain to improve aqueous solubility without disrupting bioactivity, as demonstrated in related purine-dione derivatives .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide experimental reaction design?
Methodological Answer:
- Quantum chemical calculations: Use density functional theory (DFT) to model transition states for sulfanyl-group substitutions, identifying energy barriers and regioselectivity trends .
- Machine learning (ML): Train ML models on reaction databases (e.g., USPTO) to predict optimal catalysts for purine functionalization, leveraging ICReDD’s computation-experiment feedback loop .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
- Analog synthesis: Systematically modify the 3-phenylpropyl and 3-methylbutylsulfanyl substituents, referencing aryl halide informer libraries to prioritize bioisosteres .
- In vitro assays: Screen analogs against kinase or phosphodiesterase targets using fluorescence polarization assays, correlating substituent bulk/electronics with inhibition constants (Ki) .
Q. What experimental and statistical approaches resolve contradictions in kinetic data for this compound’s degradation pathways?
Methodological Answer:
- Multivariate analysis: Apply principal component analysis (PCA) to decouple temperature and pH effects on degradation rates .
- Isotopic labeling: Use deuterated solvents (e.g., D2O) in NMR studies to trace proton exchange mechanisms at the dione carbonyl groups .
Q. How can researchers elucidate the mechanistic role of the 3-methylbutylsulfanyl group in modulating enzyme binding?
Methodological Answer:
- Molecular dynamics (MD) simulations: Simulate ligand-enzyme docking to map hydrophobic interactions between the sulfanyl chain and enzyme pockets .
- Alanine scanning mutagenesis: Mutate key residues in the enzyme’s binding site (e.g., Phe → Ala) to quantify steric/electronic contributions of the substituent .
Tables for Quick Reference
Table 1. Key Analytical Parameters for Stability Testing
| Parameter | Method | Threshold | Reference |
|---|---|---|---|
| Purity | HPLC-DAD | ≥98% | |
| Degradation products | LC-MS/MS | ≤0.5% | |
| Crystallinity | X-ray diffraction | R-factor < 5% |
Table 2. Computational Tools for Reaction Design
| Tool | Application | Output Metrics | Reference |
|---|---|---|---|
| Gaussian (DFT) | Transition-state modeling | ΔG‡, regioselectivity | |
| RDKit (ML) | Catalyst prediction | Reaction yield |
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